chemical and physical properties of Hexadecyl octadecyl (R-(R*,R*))-tartrate
chemical and physical properties of Hexadecyl octadecyl (R-(R*,R*))-tartrate
An In-depth Technical Guide to the Physicochemical Properties of Long-Chain Dialkyl Tartrates: A Focus on Hexadecyl Octadecyl (R-(R,R))-tartrate
Introduction and Significance
Hexadecyl octadecyl (R-(R,R))-tartrate represents a class of chiral, non-symmetrical long-chain dialkyl tartrates. These molecules are characterized by a central C4 chiral diol di-acid backbone derived from L-(+)-tartaric acid, esterified with two different long alkyl chains, namely a hexadecyl (C16) and an octadecyl (C18) group. The inherent chirality, biocompatibility of the tartrate moiety, and the lipophilic nature of the long alkyl chains make this class of compounds of significant interest in various fields, particularly in drug delivery, material science, and as chiral auxiliaries.
The long alkyl chains can impart self-assembly properties, leading to the formation of vesicles, micelles, or other supramolecular structures in aqueous environments. This makes them promising candidates for use as lipid-based drug delivery systems, potentially enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, the stereochemistry of the tartrate backbone can be exploited for chiral recognition and separation processes.
Predicted Chemical and Physical Properties
The properties of Hexadecyl octadecyl (R-(R,R))-tartrate are primarily dictated by its constituent functional groups: the ester linkages, the secondary hydroxyl groups of the tartrate core, and the long, saturated alkyl chains.
Chemical Structure and Stereochemistry
The molecule consists of a tartaric acid core with the (2R,3R) stereochemistry, esterified with hexadecanol and octadecanol. The presence of two different alkyl chains makes the molecule non-symmetrical.
Caption: General structure of a dialkyl tartrate.
Predicted Physical Properties
The physical properties are largely dominated by the long alkyl chains, which would result in a waxy, lipophilic solid at room temperature.
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₃₈H₇₄O₆ | Derived from the chemical structure. |
| Molecular Weight | 626.99 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white waxy solid | Typical for long-chain esters. |
| Melting Point | Expected to be in the range of 60-80 °C | Long alkyl chains lead to significant van der Waals interactions, resulting in a relatively high melting point for an organic molecule. |
| Solubility | - Insoluble in water.- Soluble in nonpolar organic solvents (e.g., hexane, chloroform).- Sparingly soluble in polar organic solvents (e.g., ethanol, acetone). | The long, nonpolar alkyl chains dominate the molecule's polarity, making it highly lipophilic. |
| Optical Rotation | Expected to be dextrorotatory (+) | Based on the (2R,3R) stereochemistry derived from L-(+)-tartaric acid. The exact value would need to be determined experimentally. |
Synthesis and Purification
A plausible synthetic route to Hexadecyl octadecyl (R-(R,R))-tartrate is the Fischer-Speier esterification of L-(+)-tartaric acid with hexadecanol and octadecanol in the presence of an acid catalyst. Due to the use of two different alcohols, the reaction would yield a statistical mixture of three products: dihexadecyl tartrate, dioctadecyl tartrate, and the desired hexadecyl octadecyl tartrate.
General Synthetic Protocol
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-(+)-tartaric acid, a stoichiometric mixture of hexadecanol and octadecanol, and a suitable nonpolar solvent (e.g., toluene).
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Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
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Reaction: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
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Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Extraction: Extract the organic layer with water to remove any remaining salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product mixture.
Purification
The separation of the desired non-symmetrical ester from the two symmetrical byproducts would be challenging due to their similar physical properties.
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Fractional Crystallization: This technique could be explored by carefully selecting a solvent system where the three components have slightly different solubilities at different temperatures.
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Preparative Chromatography: Silica gel column chromatography would be the most effective method for separation. A nonpolar mobile phase (e.g., a hexane/ethyl acetate gradient) would likely be required to achieve good separation of these closely related lipophilic compounds.
Analytical Characterization
A comprehensive analytical approach is necessary to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Spectroscopic Methods
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Expected Chemical Shifts (in CDCl₃):
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~0.88 ppm (triplet, 6H): Terminal methyl groups of the alkyl chains.
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~1.25 ppm (broad multiplet, ~60H): Methylene (-CH₂-) groups of the alkyl chains.
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~4.2 ppm (multiplet, 4H): Methylene groups adjacent to the ester oxygens (-O-CH₂-).
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~4.5 ppm (singlet, 2H): Methine protons of the tartrate backbone (-CH(OH)-).
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A broad signal for the hydroxyl protons, which may be exchangeable with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Expected Chemical Shifts (in CDCl₃):
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~14 ppm: Terminal methyl carbons.
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~22-32 ppm: Methylene carbons of the alkyl chains.
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~65 ppm: Methylene carbons adjacent to the ester oxygens.
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~73 ppm: Methine carbons of the tartrate backbone.
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~170 ppm: Carbonyl carbons of the ester groups.
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FT-IR (Fourier-Transform Infrared Spectroscopy):
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Expected Absorption Bands:
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~3400-3500 cm⁻¹ (broad): O-H stretching of the hydroxyl groups.
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~2850-2950 cm⁻¹ (strong): C-H stretching of the alkyl chains.
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~1740 cm⁻¹ (strong): C=O stretching of the ester groups.
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~1100-1200 cm⁻¹ (strong): C-O stretching of the ester groups.
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Mass Spectrometry (MS):
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Expected m/z: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at approximately 627 m/z. Fragmentation patterns would show losses of the alkyl chains.
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Chromatographic Methods
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HPLC (High-Performance Liquid Chromatography): A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water would be suitable for purity assessment. A UV detector would have low sensitivity due to the lack of a strong chromophore; an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate.
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GC (Gas Chromatography): Due to the high molecular weight and low volatility, GC analysis would likely require high temperatures and may lead to thermal degradation. Derivatization of the hydroxyl groups (e.g., silylation) might be necessary.
Physicochemical Characterization
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Melting Point: Determined using a standard melting point apparatus. A sharp melting point range would be indicative of high purity.
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Optical Rotation: Measured using a polarimeter to confirm the (2R,3R) stereochemistry. The specific rotation should be a positive value.
Caption: A generalized workflow for the synthesis and analysis of a long-chain dialkyl tartrate.
Potential Applications and Significance
While specific applications for Hexadecyl octadecyl (R-(R,R))-tartrate are not documented, its structural features suggest several areas of potential utility:
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Drug Delivery: As a lipophilic excipient, it could be used in the formulation of lipid nanoparticles or solid lipid microparticles for the controlled release of drugs.
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Cosmetics and Personal Care: Its waxy nature and biocompatibility make it a candidate for use as an emollient or structuring agent in creams and lotions.
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Chiral Chemistry: It could serve as a chiral building block or a chiral stationary phase in chromatography for the separation of enantiomers.
Safety and Handling
No specific toxicology data is available. However, based on its structure, the following general precautions should be observed:
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Handling: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
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Toxicity: While tartaric acid and long-chain fatty alcohols generally have low toxicity, the toxicological properties of the ester are unknown. Avoid ingestion and inhalation.
Conclusion
Hexadecyl octadecyl (R-(R,R))-tartrate is a molecule with interesting properties arising from its combination of a chiral, hydrophilic core and long, lipophilic side chains. Although specific data is lacking, a comprehensive understanding of its likely physicochemical properties and the analytical methods required for its characterization can be derived from the principles of organic chemistry. Further research into the synthesis and properties of this and related compounds could open up new possibilities in material science and pharmaceutical applications.
References
- Organic Chemistry Textbooks: For fundamental principles of spectroscopy, reactivity, and synthesis.
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Spectroscopic Data Interpretation: For detailed guidance on interpreting NMR, IR, and MS spectra.
- Title: Spectrometric Identific
- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
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URL: [Link]
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Fischer-Speier Esterification: For the mechanism and reaction conditions of this classic esterific
- Title: Fischer-Speier Esterific
- Source: Wikipedia
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URL: [Link]
